An In-depth Technical Guide to 2-Amino-5-morpholinopyridine Hydrochloride: A Key Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2-Amino-5-morpholinopyridine Hydrochloride: A Key Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-5-morpholinopyridine Hydrochloride, a heterocyclic compound of significant interest in contemporary pharmaceutical research and development. We will delve into its molecular structure, plausible synthetic pathways, and its emerging role as a privileged scaffold in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of this compound.
Introduction: The Rise of Substituted 2-Aminopyridines in Medicinal Chemistry
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its ability to serve as a versatile pharmacophore in the synthesis of a wide array of biologically active molecules.[1] Its simple, low molecular weight structure allows for facile chemical modification, enabling the generation of diverse compound libraries with minimal side reactions.[1] The introduction of a morpholine substituent at the 5-position, and its subsequent formulation as a hydrochloride salt, confers unique physicochemical properties that are highly advantageous for drug development.
The morpholine ring, in particular, is a favored functional group in the design of CNS-active compounds.[2][3] Its presence can enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic and pharmacodynamic (PK/PD) profile of a drug candidate.[2][3] The combination of the 2-aminopyridine scaffold with the morpholine moiety in 2-Amino-5-morpholinopyridine Hydrochloride thus presents a compelling structural motif for targeting complex diseases.
Molecular Structure and Physicochemical Properties
2-Amino-5-morpholinopyridine Hydrochloride is the salt form of the parent compound, 2-Amino-5-morpholinopyridine. The hydrochloride salt is typically preferred in pharmaceutical applications to enhance stability and aqueous solubility.
Table 1: Physicochemical Properties of 2-Amino-5-morpholinopyridine
| Property | Value | Source |
| CAS Number | 571189-78-1 | |
| Molecular Formula | C₉H₁₃N₃O | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Off-White to Light Brown/Yellow Solid |
The structure features a pyridine ring substituted with an amino group at the 2-position and a morpholino group at the 5-position. The amino group is a key hydrogen bond donor and can participate in crucial interactions with biological targets. The morpholine ring, with its ether linkage and tertiary amine, can influence the molecule's polarity, lipophilicity, and potential for hydrogen bonding. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the pyridine ring nitrogen or the morpholine nitrogen, by hydrochloric acid.
Synthesis and Characterization
While specific literature detailing the synthesis of 2-Amino-5-morpholinopyridine Hydrochloride is not abundant, a plausible and efficient synthetic route can be designed based on well-established cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and represents a logical approach.[4][5]
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
This protocol outlines a two-step synthesis starting from the readily available 2-aminopyridine.
Step 1: Synthesis of 2-Amino-5-bromopyridine
The precursor, 2-Amino-5-bromopyridine, can be synthesized from 2-aminopyridine through a bromination reaction.[6]
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Reactants: 2-aminopyridine, N-Bromosuccinimide (NBS)
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Solvent: Acetonitrile
-
Procedure:
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Dissolve 2-aminopyridine in acetonitrile in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Slowly add N-Bromosuccinimide portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel to yield 2-Amino-5-bromopyridine.
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Step 2: Buchwald-Hartwig Amination to form 2-Amino-5-morpholinopyridine
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Reactants: 2-Amino-5-bromopyridine, Morpholine
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
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Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add 2-Amino-5-bromopyridine and morpholine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100-110°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain 2-Amino-5-morpholinopyridine.
-
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-Amino-5-morpholinopyridine in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-5-morpholinopyridine Hydrochloride.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the two sets of methylene protons of the morpholine ring. The chemical shifts of the pyridine protons would be influenced by the electron-donating amino and morpholino groups.
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¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the five carbons of the pyridine ring and the four carbons of the morpholine ring.
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IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching of the pyridine ring, and C-O-C stretching of the morpholine ether linkage.
Applications in Drug Discovery
The structural features of 2-Amino-5-morpholinopyridine Hydrochloride make it a highly attractive scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurology.
Kinase Inhibitors
The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. This is due to its ability to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. The morpholine substituent can be directed towards the solvent-exposed region of the ATP-binding pocket, where it can improve solubility and be further modified to enhance potency and selectivity.
Figure 1: A conceptual diagram illustrating the role of a 2-Amino-5-morpholinopyridine-based kinase inhibitor in blocking a generic receptor tyrosine kinase signaling pathway.
Central Nervous System (CNS) Drug Candidates
The physicochemical properties imparted by the morpholine group are particularly beneficial for drugs targeting the CNS.[2][3] These properties can lead to improved brain permeability, a critical factor for the efficacy of CNS drugs. The 2-aminopyridine scaffold itself is found in a number of CNS-active molecules, and its combination with morpholine offers a promising avenue for the discovery of new treatments for neurological and psychiatric disorders.[2][3]
Safety and Handling
As with any chemical compound, 2-Amino-5-morpholinopyridine Hydrochloride should be handled with appropriate safety precautions in a laboratory setting. A comprehensive review of the Material Safety Data Sheet (MSDS) is essential before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Conclusion
2-Amino-5-morpholinopyridine Hydrochloride is a promising and versatile building block for modern drug discovery. Its molecular architecture, combining the proven 2-aminopyridine scaffold with the favorable properties of the morpholine moiety, makes it a valuable starting point for the synthesis of novel kinase inhibitors and CNS-active agents. While detailed public information on this specific compound is emerging, its synthesis is achievable through established and robust chemical methods like the Buchwald-Hartwig amination. The continued exploration of this and related scaffolds is anticipated to yield significant advances in the development of targeted therapies for a range of challenging diseases.
References
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285. [Link]
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Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3845–3856. [Link]
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MySkinRecipes. (n.d.). 2-Amino-5-morpholinopyridine. Retrieved January 26, 2026, from [Link]
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Synthesis of 2-Amino-5-bromopyridine. (2010). ResearchGate. [Link]
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Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. [Link]
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